molecular formula C12H15FN2O2 B8520540 N-cyclohexyl-4-fluoro-2-nitroaniline

N-cyclohexyl-4-fluoro-2-nitroaniline

Cat. No. B8520540
M. Wt: 238.26 g/mol
InChI Key: HSCZHAFNUPEGEV-UHFFFAOYSA-N
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Patent
US05026704

Procedure details

A solution of 5.0 g (31 mmol) 2.5-difluoronitrobenzene, 3.8 ml (31 mmol) cyclohexylamine and 4.4 ml (31 mmol) triethylamine in 50 ml dimethylformamide was stirred at 80° C. for 2 h. After cooling to 25° C. 100 ml water was added. The precipitate was filtered off and washed with water to give 6.1 g (82%) N-cyclohexy-4-fluoro-2-nitroaniline. M.p. 93.0° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH:12]1([NH2:18])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.C(N(CC)CC)C.O>CN(C)C=O>[CH:12]1([NH:18][C:2]2[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=2[N+:9]([O-:11])=[O:10])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)[N+](=O)[O-]
Name
Quantity
3.8 mL
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
4.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC1=C(C=C(C=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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